Q ME

概要

説明

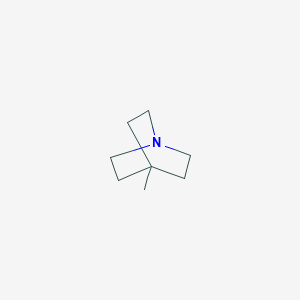

Q ME is a bicyclic organic compound with the molecular formula C₈H₁₅N. It is also known as 4-Methyl-1-azabicyclo(2.2.2)octane. This compound is a derivative of quinuclidine, a bicyclic amine, and is characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework. The compound has a molecular weight of 125.2114 g/mol .

準備方法

Q ME can be synthesized through various methods. One efficient synthetic route involves the intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, such as CNM-3. This reaction is carried out at 425°C for 4 hours, yielding quinuclidine with a yield of up to 84.3% . Industrial production methods may involve similar dehydration reactions, optimized for large-scale production.

化学反応の分析

Q ME undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like periodates and reducing agents like hydrogen gas. For example, 1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane periodate can convert oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides, respectively . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Q ME has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive molecules. The compound’s unique structure makes it valuable for studying molecular interactions and mechanisms of action. Additionally, it has applications in the industry, particularly in the production of fine chemicals and catalysts .

作用機序

The mechanism of action of Q ME involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, it can act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Q ME can be compared with other similar compounds, such as 1,4-Diazabicyclo(2.2.2)octane (DABCO) and 2-Azabicyclo(3.2.1)octane. DABCO is known for its effectiveness as a basic organocatalyst in various organic transformations, including C-H functionalization and the synthesis of heterocyclic compounds . 2-Azabicyclo(3.2.1)octane, on the other hand, is a nitrogen-containing heterocycle with significant potential in drug discovery . The uniqueness of this compound lies in its specific bicyclic structure and its applications in both chemistry and biology.

生物活性

The compound known as "Q ME" appears to be a reference to a specific class of compounds, particularly quinoxaline 1,4-di-N-oxides (QdNOs), which have been studied for their diverse biological activities. This article will explore the biological activity of QdNOs, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinoxaline 1,4-di-N-oxides (QdNOs)

Quinoxaline 1,4-di-N-oxides are a class of compounds that exhibit significant biological activity, including antimicrobial, antitumoral, and antitrypanosomal properties. They are characterized by the presence of two nitrogen oxides in their structure, which contribute to their reactivity and biological effects.

1. Antimicrobial Activity

Research has demonstrated that QdNOs possess potent antimicrobial properties. A study indicated that QdNOs induce oxidative stress in bacterial cells, leading to DNA damage through the generation of reactive oxygen species (ROS). The antibacterial action is significantly attenuated when free radical scavengers are introduced, confirming the role of oxidative stress in their mechanism of action .

Table 1: Antimicrobial Activity of QdNOs

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| QdNO-1 | E. coli | 0.39 | Induction of SOS response |

| QdNO-2 | S. aureus | 0.78 | Oxidative DNA damage |

| QdNO-3 | M. tuberculosis | 0.50 | ROS generation |

2. Antitumoral Activity

QdNOs have also been investigated for their antitumoral effects. One notable compound, Tirapazamine (TPZ), is currently undergoing clinical trials for various cancers. It has shown selective toxicity towards hypoxic tumor cells while exhibiting low cytotoxicity towards normal cells . The compound's mechanism involves the generation of ROS under hypoxic conditions, which leads to tumor cell death.

Case Study: Tirapazamine in Cancer Treatment

- Patient Population : Advanced solid tumors

- Findings : TPZ demonstrated improved efficacy when combined with radiotherapy.

- : TPZ's selective toxicity makes it a promising candidate for targeted cancer therapies.

3. Antitrypanosomal Activity

The antitrypanosomal activity of QdNOs has been documented in several studies. They exhibit efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism involves interference with the parasite's metabolic processes through oxidative stress induction .

The biological activity of QdNOs can be attributed to several mechanisms:

- Oxidative Stress Induction : QdNOs generate ROS that damage cellular components, leading to cell death.

- Selective Targeting : Compounds like TPZ preferentially target hypoxic tumor environments.

- Inhibition of Key Enzymes : Some QdNO derivatives inhibit enzymes critical for pathogen survival.

Research Findings

Recent studies have highlighted the pharmacological potential of QdNOs across various applications:

- Antimicrobial Studies : Showed that modifications in the chemical structure could enhance antimicrobial efficacy against resistant strains .

- Antitumor Efficacy : Investigated the combination therapies involving QdNOs and traditional chemotherapy agents .

- Pharmacokinetics and Bioavailability : Ongoing research is focused on improving the bioavailability of these compounds through novel delivery systems .

特性

IUPAC Name |

4-methyl-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8-2-5-9(6-3-8)7-4-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGEIMBTIHQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196577 | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45651-41-0 | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。